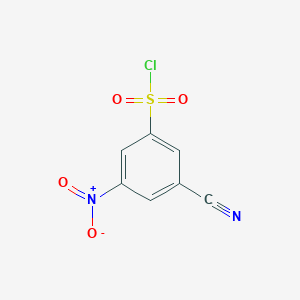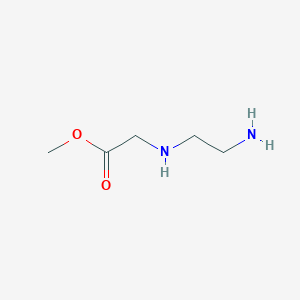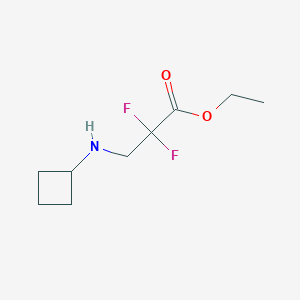![molecular formula C15H20O3 B8657050 2-[3-(cyclohexylmethoxy)phenyl]acetic Acid](/img/structure/B8657050.png)
2-[3-(cyclohexylmethoxy)phenyl]acetic Acid
Übersicht
Beschreibung
2-[3-(cyclohexylmethoxy)phenyl]acetic Acid is an organic compound that features a phenylacetic acid core with a cyclohexylmethyloxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(cyclohexylmethoxy)phenyl]acetic Acid typically involves the reaction of phenylacetic acid with cyclohexylmethanol under acidic conditions to form the ester, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(cyclohexylmethoxy)phenyl]acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of cyclohexylmethyloxy-benzaldehyde or cyclohexylmethyloxy-benzoic acid.
Reduction: Formation of cyclohexylmethyloxy-phenylethanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
2-[3-(cyclohexylmethoxy)phenyl]acetic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[3-(cyclohexylmethoxy)phenyl]acetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetic acid: A simpler analog without the cyclohexylmethyloxy substituent.
Cyclohexylacetic acid: Lacks the phenyl ring but contains the cyclohexyl group.
Benzylacetic acid: Contains a benzyl group instead of the cyclohexylmethyloxy group.
Uniqueness
2-[3-(cyclohexylmethoxy)phenyl]acetic Acid is unique due to the presence of both the phenylacetic acid core and the cyclohexylmethyloxy substituent. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C15H20O3 |
|---|---|
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
2-[3-(cyclohexylmethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C15H20O3/c16-15(17)10-13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h4,7-9,12H,1-3,5-6,10-11H2,(H,16,17) |
InChI-Schlüssel |
QVJOWXCKCYIWRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)COC2=CC=CC(=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-(5-Nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B8656991.png)

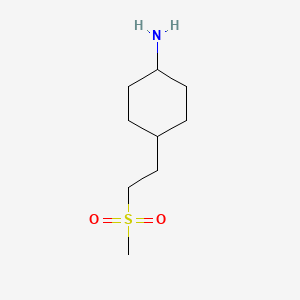

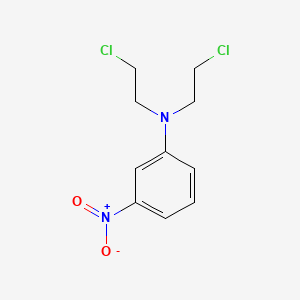
![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester, (1R,2S,3R,4S)-rel-](/img/structure/B8657032.png)
